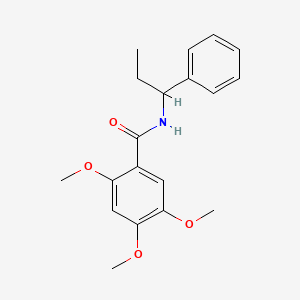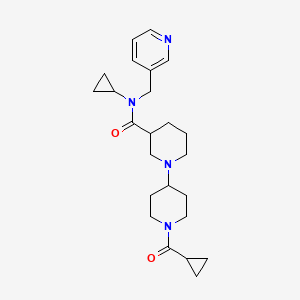![molecular formula C17H20N4O B5461919 N-[1-(1H-imidazol-1-ylmethyl)propyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B5461919.png)
N-[1-(1H-imidazol-1-ylmethyl)propyl]-1-methyl-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-imidazol-1-ylmethyl)propyl]-1-methyl-1H-indole-3-carboxamide, commonly known as AMI-1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of AMI-1 involves the inhibition of HDAC activity, which leads to the accumulation of acetylated histones. This results in changes in gene expression and cellular function, which may contribute to the therapeutic effects of AMI-1.
Biochemical and Physiological Effects
AMI-1 has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using AMI-1 in lab experiments is its specificity for HDAC inhibition, which allows for targeted effects on gene expression and cellular function. However, one limitation is the potential for off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of AMI-1. One direction is to further investigate its potential as a therapeutic agent in cancer, neurological disorders, and inflammatory diseases. Another direction is to explore its effects on epigenetic regulation and chromatin structure. Additionally, the development of more potent and selective HDAC inhibitors, including AMI-1 derivatives, may lead to improved therapeutic options for various diseases.
In conclusion, AMI-1 is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. Its mechanism of action involves the inhibition of HDAC activity, which has been shown to have potential therapeutic benefits in various diseases. While there are advantages and limitations to using AMI-1 in lab experiments, there are several future directions for its study that may lead to improved therapeutic options.
Synthesis Methods
AMI-1 can be synthesized using a multi-step process that involves the reaction of 1-methylindole-3-carboxylic acid with N-(1-chloropropyl)imidazole, followed by the reduction of the resulting intermediate with sodium borohydride. This method has been successfully used to produce AMI-1 in high yields and purity.
Scientific Research Applications
AMI-1 has been studied for its potential as a therapeutic agent in various scientific research fields. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibition has been shown to have potential therapeutic benefits in cancer, neurological disorders, and inflammatory diseases.
properties
IUPAC Name |
N-(1-imidazol-1-ylbutan-2-yl)-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-3-13(10-21-9-8-18-12-21)19-17(22)15-11-20(2)16-7-5-4-6-14(15)16/h4-9,11-13H,3,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMWTYDCIHMSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=CN=C1)NC(=O)C2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5461848.png)

![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5461859.png)

![N-[3-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5461877.png)
![6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5461882.png)
![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5461886.png)

![3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B5461908.png)
![2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}benzamide](/img/structure/B5461914.png)
![2-(cinnamoylamino)-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5461930.png)
![3-(hydroxymethyl)-1-[4-(4-methoxyphenyl)butanoyl]-3-piperidinol](/img/structure/B5461943.png)

![3-(5-{3-[(dimethylamino)sulfonyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B5461958.png)